3-(1-ethyl-1H-imidazol-2-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
NVCUOTKAVBSDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2CCCNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(1-ethyl-1H-imidazol-2-yl)piperidine
A retrosynthetic analysis of the target molecule, this compound, reveals several possible disconnections to simplify the structure into readily available starting materials. The key bond to consider for disconnection is the C-C bond between the C2 position of the imidazole (B134444) ring and the C3 position of the piperidine (B6355638) ring. This leads to two primary retrosynthetic pathways:
Pathway A: Disconnection of the Imidazole-Piperidine C-C Bond
This approach simplifies the target molecule into a substituted imidazole and a substituted piperidine. The disconnection can be envisioned through several synthetic strategies, such as a nucleophilic attack of an imidazolyl organometallic species on an electrophilic piperidine, or a metal-catalyzed cross-coupling reaction.
Disconnection via Nucleophilic Imidazole: This route proposes a 1-ethyl-1H-imidazol-2-yl anion equivalent (e.g., 2-lithio-1-ethyl-1H-imidazole) and a piperidine electrophile (e.g., a 3-halopiperidine or a piperidine with a leaving group at the 3-position).
Disconnection via Electrophilic Imidazole: An alternative involves a 2-halo-1-ethyl-1H-imidazole and a piperidin-3-yl nucleophile (e.g., an organozinc or organoboron derivative of piperidine).
Disconnection via Cross-Coupling: This powerful strategy suggests precursors like 1-ethyl-2-halo-1H-imidazole and a piperidin-3-ylboronic acid (or ester) for a Suzuki-type coupling, or a 2-stannyl-1-ethyl-1H-imidazole for a Stille coupling with a 3-halopiperidine.
Pathway B: Sequential Ring Formation
In this alternative strategy, one of the heterocyclic rings is constructed onto a pre-existing, functionalized version of the other.
Imidazole ring formation from a piperidine precursor: This would involve starting with a 3-substituted piperidine that contains functional groups amenable to the construction of the imidazole ring. For example, a 3-(diaminoethyl)piperidine derivative could be cyclized with a suitable one-carbon source.
Piperidine ring formation from an imidazole precursor: This less common approach would start with a 1-ethyl-2-(functionalized alkyl)-1H-imidazole and build the piperidine ring through intramolecular cyclization.
For the purpose of this article, we will focus on the more convergent and versatile approach outlined in Pathway A.
Total Synthesis Approaches
Based on the retrosynthetic analysis, several total synthesis approaches can be devised. These typically involve the separate synthesis of the imidazole and piperidine cores, followed by their strategic coupling.
Synthesis of the 1-ethyl-1H-imidazole Core:
The synthesis of 1-ethyl-1H-imidazole is a well-established process. A common method involves the alkylation of imidazole with an ethylating agent.
| Starting Material | Reagent | Product | Reference |
| Imidazole | Ethyl bromide | 1-Ethyl-1H-imidazole | merckmillipore.comchemicalbook.comamberlabstore.com |
| Imidazole | Diethyl sulfate | 1-Ethyl-1H-imidazole |
These reactions are typically carried out in the presence of a base to deprotonate the imidazole, facilitating the nucleophilic attack on the ethylating agent.
Synthesis of the 3-Substituted Piperidine Core:
The synthesis of 3-substituted piperidines can be achieved through various methods, with the choice of method often depending on the desired stereochemistry.
From Pyridine (B92270) Derivatives: A common route involves the reduction of a 3-substituted pyridine. For instance, 3-bromopyridine (B30812) can be hydrogenated to afford 3-bromopiperidine. Catalytic enantioselective methods have also been developed for the synthesis of 3-substituted piperidines from arylboronic acids and pyridine. nih.govtmc.edu
From Piperidones: N-protected piperidones can be converted into enol triflates or other reactive intermediates, which can then participate in cross-coupling reactions to introduce a substituent at the 3-position.
Cyclization Reactions: Aza-Prins cyclization of homoallylic benzenesulfonamides with aldehydes can yield 4-halo-1,2,3,6-tetrahydropyridines, which can be further functionalized. nih.gov
The crucial step in the synthesis is the formation of the C-C bond between the two heterocyclic rings. Several modern synthetic methods can be employed for this transformation.
Metal-Catalyzed Cross-Coupling Reactions: This is arguably the most versatile and widely used approach.
Suzuki Coupling: A piperidin-3-ylboronic acid or its ester can be coupled with a 2-halo-1-ethyl-1H-imidazole in the presence of a palladium catalyst and a base. The synthesis of arylboronic acids is well-documented and can be adapted for heterocyclic systems. nih.gov An expedient synthesis of α-heteroaryl piperidines has been reported using a Pd-catalyzed Suzuki cross-coupling. nih.gov
Stille Coupling: A 2-stannyl-1-ethyl-1H-imidazole can be coupled with a 3-halopiperidine, also under palladium catalysis.
Negishi Coupling: An organozinc reagent derived from 3-halopiperidine can be coupled with a 2-halo-1-ethyl-1H-imidazole.
Nucleophilic Substitution:
Lithiation of Imidazole: The C2 proton of 1-ethyl-1H-imidazole can be abstracted using a strong base like n-butyllithium to form 1-ethyl-2-lithio-1H-imidazole. This highly reactive nucleophile can then react with an electrophilic piperidine derivative, such as a 3-halopiperidine. The rapid formation of 2-lithio-1-(triphenylmethyl)imidazole has been demonstrated in flow chemistry, suggesting a viable route for generating the necessary nucleophile. rsc.org
The following table summarizes potential coupling strategies:
| Imidazole Precursor | Piperidine Precursor | Coupling Method | Catalyst/Reagent |
| 1-Ethyl-2-halo-1H-imidazole | N-protected piperidin-3-ylboronic acid | Suzuki Coupling | Palladium catalyst, Base |
| 1-Ethyl-2-stannyl-1H-imidazole | N-protected 3-halopiperidine | Stille Coupling | Palladium catalyst |
| 1-Ethyl-2-lithio-1H-imidazole | N-protected 3-halopiperidine | Nucleophilic Substitution | n-BuLi |
Regioselectivity:
The regioselectivity of the synthesis is primarily determined by the pre-functionalization of the imidazole and piperidine rings. For instance, in a cross-coupling approach, the halogen or boronic acid group is placed at the desired position of coupling (C2 on the imidazole and C3 on the piperidine). The lithiation of 1-ethyl-1H-imidazole is highly regioselective at the C2 position due to the acidity of the C2 proton.
Stereoselectivity:
If the target molecule is chiral, stereoselective synthesis becomes a critical consideration. The chirality can be introduced in the piperidine ring.
Chiral Pool Synthesis: Starting from a chiral building block, such as a derivative of an amino acid, can lead to an enantiomerically pure piperidine precursor.
Asymmetric Catalysis: The use of chiral catalysts in the synthesis of the 3-substituted piperidine ring is a powerful strategy. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives can provide enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to chiral piperidines. nih.govtmc.edu
Diastereoselective Reactions: If the piperidine ring already contains a stereocenter, subsequent reactions must be controlled to achieve the desired diastereomer.
Novel Synthetic Routes and Catalytic Approaches
Recent advances in organic synthesis offer new possibilities for the construction of molecules like this compound, with a focus on efficiency, selectivity, and sustainability.
Organocatalysis:
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While a direct organocatalytic coupling of the two rings might be challenging, organocatalysis can be employed in the synthesis of the chiral piperidine precursor. For example, asymmetric aza-Michael reactions can be used to construct the piperidine ring with high enantioselectivity.
Metal-Catalyzed Reactions:
Modern metal catalysis offers a plethora of options for the synthesis of the target molecule.
C-H Activation: A promising and atom-economical approach would be the direct C-H activation of both the imidazole and piperidine rings. This would involve a transition metal catalyst that can selectively activate the C2-H bond of 1-ethyl-1H-imidazole and the C3-H bond of an N-protected piperidine, followed by their coupling. While challenging, this approach would eliminate the need for pre-functionalization of the coupling partners.
The following table provides a conceptual overview of novel catalytic approaches:
| Catalytic Approach | Description | Potential Advantage |
| Organocatalytic Piperidine Synthesis | Asymmetric synthesis of the 3-substituted piperidine precursor using a chiral organocatalyst. | High enantioselectivity, metal-free. |
| Direct C-H Arylation | Palladium- or rhodium-catalyzed direct coupling of the C2-H of 1-ethyl-1H-imidazole with a 3-halopiperidine. | Avoids the need for organometallic imidazole reagents. |
| Dual C-H Activation/Coupling | A transition metal-catalyzed reaction that activates both the C2-H of the imidazole and a C-H bond of the piperidine for direct coupling. | Highly atom-economical and efficient. |
One-Pot and Multi-Component Reaction Development
One-pot syntheses and multi-component reactions (MCRs) represent highly efficient strategies for constructing complex heterocyclic systems like this compound from simple precursors in a single operation. rsc.orgnih.govnih.gov These methods are advantageous as they reduce waste, save time, and can improve yields by avoiding the isolation of intermediate compounds. researchgate.net
The synthesis of substituted imidazoles can be achieved through various MCRs, such as the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate). rsc.orgisca.me For instance, the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a powerful tool for creating substituted imidazoles. mdpi.com Similarly, the synthesis of the piperidine ring can be accomplished through MCRs that often involve cascade radical cyclization or reductive amination pathways. rsc.orgnih.gov
A hypothetical MCR for the 3-(imidazol-2-yl)piperidine scaffold could involve the reaction of a suitable piperidine-derived aldehyde, a dicarbonyl compound like glyoxal, and ammonia, followed by N-alkylation to introduce the ethyl group. The development of such reactions is a key area of interest for the streamlined production of diverse N-heterocycles. oaepublish.comrsc.org
Table 1: Examples of Multi-Component Reactions for Imidazole and Piperidine Synthesis
| Reaction Name/Type | Components | Ring Formed | Typical Catalyst/Conditions |
|---|---|---|---|
| Radde Synthesis | 1,2-Diketone, Aldehyde, Ammonium Salt | Imidazole | Acid or base catalysis, heat |
| Van Leusen Reaction | Aldehyde, Amine, Tosylmethylisocyanide (TosMIC) | Imidazole | Base (e.g., K2CO3), polar solvent |
| Copper-Catalyzed MCR | Allene, Alkene, Trimethylsilyl Cyanide | Piperidine | Copper catalyst, mild conditions rsc.org |
| Hydrogen Borrowing Annulation | 1,5-Diol, Amine | Piperidine | Iridium(III) catalyst nih.gov |
Derivatization and Functionalization of the Core Scaffold
Once the core 3-(imidazol-2-yl)piperidine structure is obtained, its functional properties can be fine-tuned through derivatization of either the imidazole or piperidine moieties.
The imidazole ring is a versatile nucleus that allows for functionalization at several positions. nih.govmdpi.com Modifications can be made at the nitrogen atoms or the carbon atoms of the ring. Direct C-H arylation at the C2 position (if unsubstituted), C4, or C5 positions can introduce aryl groups, a reaction often catalyzed by transition metals like palladium. researchgate.net N-arylation can also be achieved using iodobenzene (B50100) in the presence of a copper catalyst and a base. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule.
Table 2: Selected Methods for Imidazole Ring Functionalization
| Modification Type | Reagents | Position(s) Modified | Reference Example |
|---|---|---|---|
| N-Arylation | Iodobenzene, CuI, K3PO4 | N-1 | Quantitative yields at 35-40 °C nih.gov |
| Intramolecular C-H Arylation | Pd(OAc)2, Base | C-2 | Synthesis of tricyclic imidazoles researchgate.net |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-1 / N-3 | Regioselectivity depends on substrate and conditions beilstein-journals.org |
Table 3: Potential Transformations of the Piperidine Ring
| Transformation | Reagents/Reaction Type | Product Type | Notes |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., RuO4) | Piperidinone | Introduces a carbonyl group. |
| Dehydrogenation | Catalyst (e.g., Pd/C), high temp. | Pyridine derivative | Aromatizes the ring. |
| Ring-Opening | Strong bases, SET Photooxidation | Acyclic amino-alkenes | Requires specific activating groups. researchgate.net |
| N-Dealkylation | Various reagents | Secondary amine | Removes N-substituent for further functionalization. |
N-alkylation is a fundamental strategy for modifying both the imidazole and piperidine nitrogens, directly impacting the compound's properties. The ethyl group at the N-1 position of the imidazole in this compound is a result of such a modification. N-alkylation of imidazoles can sometimes lead to a mixture of N-1 and N-3 isomers, with regioselectivity influenced by steric and electronic factors of the substrate, as well as the choice of alkylating agent, base, and solvent. beilstein-journals.org
The secondary amine of the piperidine ring is readily alkylated using various alkyl halides or other electrophiles, typically in the presence of a base like potassium carbonate or sodium hydride. researchgate.net This site offers a straightforward handle for introducing a wide array of side chains, from simple alkyl groups to more complex functionalized moieties, allowing for systematic elongation and diversification.
Table 4: General Conditions for N-Alkylation
| Heterocycle | Alkylating Agent | Base | Solvent | Common Conditions |
|---|---|---|---|---|
| Imidazole | Alkyl bromide/iodide | NaH | THF / DMF | 0 °C to room temperature beilstein-journals.org |
| Piperidine | Alkyl bromide/iodide | K2CO3, NaH | DMF / Acetonitrile (B52724) | Room temperature to 70 °C researchgate.net |
The introduction of various substituents onto the core scaffold is a key strategy for modulating its physicochemical properties. Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) on the imidazole ring can alter its basicity and electronic distribution. For example, electron-withdrawing substituents can enhance the binding of such compounds to metalloproteins.
On the piperidine ring, the nature of the N-substituent significantly influences the molecule's properties. Replacing a simple alkyl group with, for instance, a benzyl (B1604629) or phenethyl group can introduce aromatic interactions and alter lipophilicity. nih.gov The addition of polar or ionizable groups can modulate water solubility. These modifications are critical for tuning the structure-property relationship of the compound.
Table 5: Effect of Substituents on Molecular Properties
| Substituent | Example | Ring Position | Potential Effect on Properties |
|---|---|---|---|
| Electron-Withdrawing | -NO2, -CF3 | Imidazole | Decreases basicity; alters electronic profile. |
| Electron-Donating | -OCH3, -CH3 | Imidazole | Increases basicity; enhances hydrophobicity. |
| Bulky Alkyl | -tert-Butyl | Imidazole/Piperidine | Introduces steric hindrance; increases lipophilicity. |
| Aryl | -Phenyl, -Benzyl | Piperidine (N-position) | Increases lipophilicity; potential for π-stacking interactions. nih.gov |
| Polar / H-bond Donor | -OH, -NH2 | Side Chain | Increases polarity and potential for hydrogen bonding. |
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , no specific experimental data for its advanced structural characterization and conformational analysis could be located.
Published research containing the necessary detailed information for the following analytical methods, as requested, is not available for this specific molecule:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Vibrational Spectroscopy (FTIR, Raman)
Mass Spectrometry and its fragmentation patterns
X-ray Crystallography
Without access to primary research data from these analytical techniques, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict structural and content requirements of the prompt. The creation of data tables and detailed discussions on spectroscopic elucidation, solid-state determination, and intermolecular interactions requires specific, published findings for the exact compound . Information on related but structurally distinct compounds cannot be used as a substitute, as this would not meet the specified constraints.
Therefore, the requested article cannot be generated at this time due to the absence of the required scientific data in the public domain.
Advanced Structural Characterization and Conformational Analysis
The three-dimensional structure and conformational flexibility of 3-(1-ethyl-1H-imidazol-2-yl)piperidine are critical determinants of its chemical and biological properties. The molecule's dynamics are primarily governed by the conformational isomerism of the piperidine (B6355638) ring, the potential for intramolecular interactions, and the rotational freedom around the single bond connecting the piperidine and imidazole (B134444) moieties.
Investigation of Piperidine Ring Conformation (Chair, Boat)
The six-membered piperidine ring is not planar and, like cyclohexane, adopts several non-planar conformations to minimize angular and torsional strain. The most stable and prevalent of these is the chair conformation . However, higher energy conformers such as the boat and twist-boat conformations can also be populated, particularly in substituted or sterically hindered systems. researchgate.netias.ac.in
In this compound, the piperidine ring is expected to exist predominantly in a chair conformation. This conformation allows for the substituents on the ring to occupy either axial or equatorial positions. For a 3-substituted piperidine, two distinct chair conformers are possible, which can interconvert via a process known as ring flipping. The equilibrium between these two chair forms is dictated by the steric and electronic properties of the substituent at the C3 position—in this case, the 1-ethyl-1H-imidazol-2-yl group.
Equatorial Conformer: The substituent is positioned pointing away from the general plane of the ring. This is typically the more stable conformation for bulky substituents, as it minimizes steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).
Axial Conformer: The substituent is positioned pointing perpendicular to the general plane of the ring. This conformation can lead to significant steric strain with other axial atoms.
While the chair form is generally favored, the presence of bulky substituents can sometimes lead to the adoption of higher-energy twist-boat or boat conformations to alleviate severe steric interactions. ias.ac.inresearchgate.net In certain N-substituted piperidines, computational and experimental studies have shown that twist-boat conformers can be energetically accessible, with energy differences of approximately 1-2 kcal/mol compared to the most stable chair form. nih.gov For this compound, the large imidazolyl group at C3 could potentially stabilize non-chair forms, although the chair conformer with an equatorial substituent is predicted to be the global minimum.
| Conformation | Relative Energy (Typical) | Key Characteristics | Relevance to this compound |
|---|---|---|---|
| Chair (Equatorial-substituent) | Lowest (Most Stable) | Staggered C-C bonds, minimal steric and torsional strain. Bulky group is equatorial. | Predicted to be the most populated conformer. |
| Chair (Axial-substituent) | Higher | Subject to 1,3-diaxial steric interactions. | Likely a minor contributor to the conformational equilibrium. |
| Twist-Boat | Intermediate | Partially relieves steric strain found in the boat form. More flexible than the chair. | May be populated, especially if intramolecular interactions provide stabilization. nih.gov |
| Boat | Highest | Eclipsed C-C bonds and significant steric strain ("flagpole" interactions). | Generally considered a transition state for ring inversion rather than a stable conformer. researchgate.net |
Intramolecular Hydrogen Bonding and its Influence on Conformation
Intramolecular hydrogen bonds (IMHBs) can play a crucial role in dictating the conformational preferences of a molecule. unito.it In this compound, the necessary components for an IMHB are present: a hydrogen bond donor (the secondary amine N-H of the piperidine ring) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom at position 3 of the imidazole ring).
The formation of an N-H···N hydrogen bond would create a pseudo-cyclic structure, significantly restricting the molecule's conformational freedom. This interaction would likely favor the chair conformation where the imidazolyl substituent is in the axial position, as this orientation brings the donor and acceptor groups into closer proximity than the equatorial conformation. This IMHB-driven stabilization of an otherwise less-favored axial conformer is a known phenomenon in heterocyclic chemistry. nih.gov
The presence of such a bond can be investigated using various techniques:
NMR Spectroscopy: The proton involved in the hydrogen bond (the piperidine N-H) would likely exhibit a significant downfield shift in its ¹H NMR spectrum. nih.gov
X-ray Crystallography: In the solid state, the N···N distance would be shorter than the sum of the van der Waals radii of the nitrogen atoms, providing definitive evidence of the interaction. nih.gov
Computational Modeling: Theoretical calculations can predict the relative energies of conformers with and without the IMHB, quantifying its stabilizing effect.
The formation of this IMHB would not only influence the chair-chair equilibrium but also restrict rotation around the C-C bond connecting the two rings, further stabilizing a specific rotamer.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Expected Consequence | Method of Detection |
|---|---|---|---|
| Piperidine N-H | Imidazole N3 | Stabilization of the axial-substituent chair conformer; restricted C-C bond rotation. | ¹H NMR (downfield shift), IR Spectroscopy, X-ray Crystallography, Computational Studies. |
Rotational Isomerism and Energy Barriers
Rotational isomerism, or atropisomerism, can occur due to hindered rotation around the single bond connecting the C3 of the piperidine ring and the C2 of the imidazole ring. The steric bulk of the two heterocyclic rings creates a significant energy barrier to free rotation, leading to the existence of distinct, stable rotamers.
Computational studies on analogous systems, such as 2,2'-bi-imidazole, have shown that the rotational barrier can be substantial. rsc.org For 2,2'-bi-imidazole, the trans conformation is the most stable, and the energy barrier to rotate through the cis conformation is calculated to be approximately 11.8 kcal/mol. rsc.org This barrier arises from a combination of steric repulsion and the modulation of π-conjugation between the rings.
For this compound, the rotational barrier is influenced by:
Steric Hindrance: Interactions between the hydrogen atoms on the piperidine ring (at C2 and C4) and the ethyl group or hydrogen atom on the imidazole ring.
Intramolecular Hydrogen Bonding: As discussed previously, an IMHB would strongly favor a specific rotational angle, effectively locking the molecule into a single rotameric state.
Solvent Effects: The polarity of the solvent can influence the stability of different rotamers, particularly if they have different dipole moments. nih.gov
The energy barriers associated with this rotation define the lifetime of each rotamer and the temperature at which they can interconvert. These dynamics can be studied using variable-temperature NMR spectroscopy, which can measure the coalescence of signals from different rotamers to determine the activation energy (ΔG‡) of the rotational process. nih.gov
| Compound/System | Bond of Rotation | Calculated/Measured Barrier (ΔG‡) | Reference/Comment |
|---|---|---|---|
| 2,2'-bi-1H-imidazole | C2-C2' (imidazole-imidazole) | ~11.8 kcal/mol | Represents rotation between two sp²-hybridized rings. rsc.org |
| Amine-substituted triazines | C-N (triazine-amine) | 15-19 kcal/mol | Demonstrates high barriers due to partial double-bond character. nih.gov |
| This compound | C2-C3 (imidazole-piperidine) | Not determined (estimated >10 kcal/mol) | Expected to be significant due to steric hindrance. |
Chiral Resolution and Enantioselective Characterization
The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning that this compound is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-3-(1-ethyl-1H-imidazol-2-yl)piperidine. Unless synthesized via an asymmetric route, the compound is produced as a 1:1 racemic mixture. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their distinct biological activities.
Several methods are available for the resolution of chiral piperidines:
Diastereomeric Salt Formation: The racemic piperidine, being basic, is reacted with a chiral acid (e.g., tartaric acid, camphorsulfonic acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.
Kinetic Resolution: The racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. nih.govnih.gov For example, enantioselective acylation or deprotonation using a chiral base (like n-BuLi complexed with (-)-sparteine) can be used to separate one enantiomer from the other. whiterose.ac.ukrsc.org
Chiral Chromatography: This is a powerful analytical and preparative technique. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, thus achieving separation. acs.org
Once separated, the enantiomeric purity of each fraction is determined, typically by analytical chiral HPLC or SFC (Supercritical Fluid Chromatography). The absolute configuration of the separated enantiomers can be determined by methods such as X-ray crystallography of a single crystal or by comparison to known standards.
| Technique | Principle | Application |
|---|---|---|
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral agent. nih.gov | Preparative separation of enantiomers. |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties (e.g., solubility). | Classical method for large-scale resolution. |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. acs.org | Both analytical (purity determination) and preparative separation. |
| X-ray Crystallography | Determination of the three-dimensional structure of a single crystal. | Unambiguous determination of absolute configuration. |
Molecular Interactions and Structure Activity Relationship Studies Sar
Design Principles for Ligand-Target Interactions
The design of ligands like 3-(1-ethyl-1H-imidazol-2-yl)piperidine for specific biological targets is guided by established medicinal chemistry principles. The piperidine (B6355638) and imidazole (B134444) rings are key components often found in pharmacologically active agents, and their combination allows for a range of interactions with protein targets. mdpi.comnih.gov
A primary design strategy involves conformational constraint . The piperidine ring, while flexible, can be rigidified or substituted to lock it into a specific conformation preferred by a receptor's binding site. This can lead to increased affinity and selectivity. Another principle is the enhancement of drug-like properties by increasing the molecule's three-dimensional character (sp³ character), a feature inherent to the non-aromatic piperidine ring. This approach, often termed "escape from flatland," suggests that more saturated and 3D structures may interact more effectively with the complex binding sites of proteins. mdpi.com
Molecular Recognition Mechanisms
The specific interactions of this compound with biological targets are dictated by its chemical structure. The piperidine and imidazole rings, with their respective nitrogen atoms, and the aromatic system of the imidazole, all play distinct roles in molecular recognition.
Role of Imidazole and Piperidine Nitrogens in Binding
The nitrogen atoms in both the piperidine and imidazole rings are key to the molecule's ability to form specific interactions. The piperidine nitrogen is basic and will be protonated at physiological pH, allowing it to form strong ionic interactions, or salt bridges, with acidic amino acid residues like aspartate or glutamate (B1630785) in a protein's binding site. This is a common and critical interaction for many aminergic ligands targeting G-protein-coupled receptors (GPCRs) and ion channels.
The imidazole ring contains two nitrogen atoms with distinct properties. The imine-like nitrogen (at position 3) is basic and acts as a hydrogen bond acceptor. nih.gov It is also the primary site for coordinating with metal ions. wikipedia.org The other nitrogen (at position 1), bearing the ethyl group, is non-basic. The differing electronic properties of these two nitrogens allow for specific orientational binding within a target protein. nih.gov For instance, the imine nitrogen can engage in crucial hydrogen bonds that anchor the ligand in the binding pocket. dergipark.org.trmdpi.com
Hydrogen Bonding and π-π Stacking Interactions with Biological Macromolecules
The aromatic imidazole ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. rsc.orgrsc.org These interactions, which can be parallel-displaced or T-shaped, are important for stabilizing the ligand within the binding pocket. nih.gov The interplay between hydrogen bonding and π-π stacking is crucial; for example, an initial hydrogen bond may correctly orient the molecule to allow for optimal π-π stacking, cooperatively enhancing binding affinity. nih.gov
Metal Ion Coordination within Enzyme Active Sites
The imidazole moiety is a well-known ligand for transition metal ions in biological systems, most notably in the active sites of metalloenzymes through histidine residues. wikipedia.orgresearchgate.net The imine nitrogen of the imidazole ring in this compound can act as a Lewis base, donating its lone pair of electrons to coordinate with metal ions like zinc, copper, iron, or nickel that may be present as cofactors in an enzyme's active site. bohrium.comresearchgate.netrsc.org This coordination can be a key component of the mechanism of action for enzyme inhibitors, where the ligand chelates the catalytic metal ion, preventing it from participating in the enzymatic reaction.
Structure-Activity Relationships (SAR) in Ligand Design
Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For a compound like this compound, SAR would focus on substitutions on both the piperidine and imidazole rings to optimize binding affinity and selectivity for a given target.
Impact of Substitution Patterns on Molecular Binding Affinity and Selectivity
Modifications to either the piperidine or the imidazole portion of the molecule can have a profound impact on its pharmacological profile. The general principles of these modifications can be inferred from studies on related compounds. nih.govnih.govnih.gov
Piperidine Ring Substitutions: The position and nature of substituents on the piperidine ring can influence both potency and selectivity. For example, adding alkyl or aryl groups could probe additional hydrophobic pockets in a receptor, while polar groups like hydroxyls or amides could form new hydrogen bonds. The stereochemistry of these substitutions is also critical, as biological targets are chiral, and one enantiomer often exhibits significantly higher affinity than the other. mdpi.com Altering the substitution pattern can also affect the pKa of the piperidine nitrogen, influencing its ability to form ionic bonds.
Imidazole Ring Substitutions: The ethyl group at the N-1 position of the imidazole is a key feature. Varying the size and nature of this alkyl group can directly impact interactions with hydrophobic regions of the binding site. Replacing the ethyl group with other substituents, such as bulkier alkyl groups or aromatic rings, could enhance van der Waals or π-stacking interactions, respectively. nih.gov Substitutions at other positions on the imidazole ring (positions 4 and 5) could influence the electronic properties of the ring and introduce new points of interaction. For instance, adding electron-withdrawing groups could modulate the hydrogen-bonding capability of the imine nitrogen. nih.gov
The following tables, derived from SAR studies of analogous compound series, illustrate these principles.
| Analog Series | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Histamine (B1213489) H3 Antagonists | Replacement of imidazole with piperidine | Variable loss of affinity, but maintained in some scaffolds | nih.gov |
| Benzimidazole (B57391) Hybrids | Change in substituent position on aryl ring attached to piperidine | Significant alteration of inhibitory potential | mdpi.com |
| Aromatase Inhibitors | Addition of sulfonamide group to piperidine | Led to potent inhibitors | nih.gov |
| Analog Series | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Cephalosporins | Carboxy substituents on imidazole ring | Potent activity against Gram-positive and Gram-negative bacteria | nih.gov |
| GlyT1 Inhibitors | Introduction of 1-ethyl-1H-pyrazol-4-yl group | Powerful inhibitory activity (IC50 = 1.8 nM) | nih.gov |
| Ketamine Esters | Substitution on aromatic ring | Modulation of anesthetic and analgesic properties | mdpi.com |
Conformational Flexibility and Ligand-Induced Fit
The structure of this compound possesses considerable conformational flexibility, a key determinant of its ability to bind with various biological targets. This flexibility arises from several structural features:
Piperidine Ring Conformation: The piperidine ring is not planar and typically exists in a low-energy chair conformation. It can also adopt other conformations, such as a boat or twist-boat form, which can be crucial for fitting into specific binding pockets.
Rotatable Bonds: There is significant rotational freedom around the single bond connecting the piperidine ring to the imidazole ring, as well as the bond linking the ethyl group to the imidazole nitrogen. This allows the two ring systems and the ethyl substituent to orient themselves in numerous ways relative to each other.
This inherent flexibility allows for a "ligand-induced fit" mechanism, where the molecule can adapt its conformation to maximize favorable interactions within a protein's binding site. For instance, studies on analogous structures show that heterocyclic rings connected by flexible linkers can exhibit twisted conformations to optimize binding, with dihedral angles between ring systems being a critical parameter for interaction. researchgate.net The ability of this compound to adopt an optimal three-dimensional shape is fundamental to achieving high-affinity binding to its molecular targets.
Elucidation of Pharmacophoric Features at the Molecular Level
The pharmacophore of a molecule consists of the essential steric and electronic features necessary for its biological activity. For this compound, the key pharmacophoric elements can be identified as:
Basic Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a primary basic center. At physiological pH, it is expected to be protonated, forming a cation. This positively charged center is critical for forming strong ionic interactions, such as salt bridges, with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in a receptor or enzyme active site. nih.gov
Imidazole Ring: This aromatic heterocycle serves multiple roles. It can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). Furthermore, the aromatic system can participate in π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within a binding pocket. nih.gov
Ethyl Group: The ethyl substituent on the imidazole ring provides a lipophilic or hydrophobic region. This group can engage in van der Waals or hydrophobic interactions with nonpolar pockets in a protein target. researchgate.net The size and nature of such alkyl groups are often crucial for determining binding affinity and selectivity. researchgate.net
These features collectively define the molecule's ability to engage in the specific intermolecular interactions required for molecular recognition and biological effect.
Identification and Characterization of Molecular Targets
Based on its structural motifs—a piperidine ring linked to an imidazole derivative—this compound is predicted to interact with molecular targets common to analogous compounds, including enzymes like cholinesterases and receptors such as sigma (σ) and histamine receptors. nih.govnih.gov
Enzyme Inhibition Mechanisms at the Active Site
The structural framework of this compound is analogous to that of known cholinesterase inhibitors, which are therapeutic targets for conditions like Alzheimer's disease. nih.gov Molecular docking and kinetic studies of similar compounds reveal a competitive mode of inhibition, where the ligand binds to the active site of the enzyme, preventing the substrate from binding. nih.gov
For an enzyme like butyrylcholinesterase (BChE), the inhibition mechanism for a ligand like this compound would likely involve:
Cation-π Interaction: The protonated piperidine nitrogen would interact with the anionic subsite of the enzyme, potentially forming a cation-π interaction with the indole (B1671886) ring of a key tryptophan residue (e.g., Trp82). nih.gov
Hydrogen Bonding: The imidazole ring could form hydrogen bonds with amino acids in the active site.
π-π Stacking: The imidazole ring could also engage in π-π stacking interactions with aromatic residues such as tryptophan (Trp82) or histidine (His438), further anchoring the ligand in the active site. nih.gov
| Ligand Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Protonated Piperidine Nitrogen | Ionic Interaction / Cation-π | Aspartic Acid (e.g., Asp70), Tryptophan (e.g., Trp82) |
| Imidazole Ring | π-π Stacking | Tryptophan (e.g., Trp82), Histidine (e.g., His438) |
| Imidazole Ring | Hydrogen Bond | Serine, Tyrosine |
| Ethyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine |
Receptor Binding Studies and Ligand-Receptor Interactions
Piperidine and imidazole moieties are common in ligands targeting G-protein coupled receptors (GPCRs) like histamine receptors and other receptors such as the sigma-1 (σ1) receptor. nih.govresearchgate.net
Sigma-1 (σ1) Receptor: For σ1 receptor ligands, the protonated basic nitrogen of the piperidine ring is considered essential for high-affinity binding. It typically forms a crucial salt bridge with a glutamate residue (Glu172) deep within the receptor's binding pocket. nih.gov The rest of the molecule, including the ethyl-imidazole portion, would then orient itself within a surrounding lipophilic pocket composed of residues like Leu105, Leu182, and Tyr206. researchgate.net SAR studies on related piperidine derivatives have shown that N-substituents can significantly influence affinity; for instance, replacing a methyl with an ethyl group on the piperidine nitrogen has been observed to decrease σ1 affinity, highlighting the sensitivity of this interaction. researchgate.net
Histamine H3 Receptor: In the context of the histamine H3 receptor, the imidazole ring is a classic feature for recognition. However, the piperidine ring can also serve as a key basic moiety. The interaction profile would involve the protonated piperidine nitrogen interacting with an acidic residue in the transmembrane domain, while the ethyl-imidazole portion could occupy an accessory binding pocket.
| Receptor Target | Ligand Moiety | Key Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|---|
| Sigma-1 (σ1) Receptor | Protonated Piperidine Nitrogen | Salt Bridge / Ionic Bond | Glutamic Acid (Glu172) |
| Ethyl-Imidazole Group | Hydrophobic / van der Waals | Leucine (Leu105, Leu182), Tyrosine (Tyr206) | |
| Histamine H3 Receptor | Protonated Piperidine Nitrogen | Ionic Interaction | Aspartic Acid |
| Imidazole Ring | Hydrogen Bond / Aromatic | Tyrosine, Phenylalanine |
Investigations into Protein-Ligand Complex Formation
The formation of a stable protein-ligand complex is the result of the sum of the specific molecular interactions detailed above. The stability and kinetics of this complex are investigated using techniques like radioligand binding assays and molecular dynamics (MD) simulations. researchgate.netunict.it
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. A DFT analysis of 3-(1-ethyl-1H-imidazol-2-yl)piperidine would involve calculating its ground state electron density to determine various properties.
Key reactivity descriptors derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. tandfonline.com
For derivatives of imidazole (B134444) and piperidine (B6355638), DFT calculations are routinely used to predict their geometric and electronic properties. nih.govresearchgate.net However, specific HOMO, LUMO, and energy gap values for this compound are not available in published literature.
Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound (Note: The following table is for illustrative purposes only, as specific data for the target compound is not available.)
| Descriptor | Symbol | Hypothetical Value | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Data not available | Chemical reactivity, stability |
| Ionization Potential | IP | Data not available | Energy required to remove an electron |
| Electron Affinity | EA | Data not available | Energy released when an electron is added |
| Electronegativity | χ | Data not available | Tendency to attract electrons |
Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. tandfonline.com The MEP map uses a color scale to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the imidazole ring, identifying them as potential hydrogen bond acceptors. The regions around the hydrogen atoms of the piperidine ring would likely show positive potential. This information is critical for understanding non-covalent interactions in molecular docking. tandfonline.com However, a specific MEP map for this compound has not been published.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. researchgate.net
Prediction of Binding Modes and Affinities with Target Proteins
To perform a molecular docking study on this compound, a specific protein target would first need to be identified. The docking algorithm would then explore various possible binding poses of the compound within the protein's active site, calculating a scoring function for each pose to estimate the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. While docking studies are common for various imidazole and piperidine derivatives against numerous targets, mdpi.comresearchgate.netnih.gov no such studies have been published specifically for this compound.
Identification of Key Residues in Binding Pockets
A successful docking simulation not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Identifying these key residues is crucial for understanding the mechanism of action and for guiding further optimization of the ligand's structure. Without a specified protein target and docking results, the key binding residues for this compound cannot be determined.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. tandfonline.com An MD simulation would track the conformational changes of both the ligand and the protein, providing insights into the flexibility of the binding pocket and the persistence of key interactions. A stable complex in an MD simulation, where the ligand remains within the binding site and maintains its key interactions, provides stronger evidence of a viable binding mode. No MD simulation studies for this compound are currently available in the scientific literature.
Applications in Chemical Biology and Advanced Materials Non Clinical
Design and Synthesis of Chemical Probes for Biological Research
Chemical probes are essential small molecules used to study and manipulate biological systems. The 3-(1-ethyl-1H-imidazol-2-yl)piperidine scaffold is a promising starting point for the design of such probes due to the presence of both a hydrogen bond donor (piperidine N-H) and acceptor (imidazole nitrogens), as well as sites for chemical modification.
The synthesis of probes based on this scaffold involves multi-step organic reactions. Typically, the synthesis plan would focus on creating a library of derivatives where different functional groups are introduced at various positions on the piperidine (B6355638) and imidazole (B134444) rings. For instance, the piperidine nitrogen can be functionalized, or substituents can be added to the carbon atoms of either ring. These modifications are guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity. For example, in the development of related benzimidazole-based hybrids, SAR studies have shown that the type and position of substituents on the aromatic rings significantly influence the molecule's inhibitory potential against specific enzymes. nih.gov
The general synthetic approach often involves the condensation of amines with aldehydes or ketones, followed by cyclization and reduction steps to form the piperidine ring. mdpi.com The imidazole ring can be constructed through various established methods. By systematically altering substituents, chemists can fine-tune the probe's properties, such as its affinity and selectivity for a specific biological target, like an enzyme or receptor. This "escape from flatland" approach, which favors more saturated and three-dimensional structures, suggests that spirocyclic derivatives or other complex architectures based on the piperidine scaffold could lead to enhanced interaction with protein binding sites. mdpi.com
Development of Fluorescent or Tagged Analogs for Molecular Tracking
To visualize and track the movement and interactions of molecules within living systems, researchers often attach fluorescent tags. The this compound structure can be chemically modified to incorporate a fluorophore, creating a tagged analog for molecular tracking and live-cell imaging.
The synthesis of such analogs would involve conjugating a fluorescent dye to the core scaffold. Common fluorophores that could be used include:
Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye.
Rhodamine derivatives: A class of bright and photostable red-orange fluorophores.
Coumarin-based dyes: Blue-emitting fluorophores suitable for various biological applications.
The attachment point on the this compound molecule is crucial. A common strategy is to introduce a reactive functional group, such as an amine or a carboxylic acid, onto the scaffold, which can then be easily coupled to a complementary group on the fluorophore. For instance, a linker could be attached to the piperidine nitrogen, providing a site for conjugation without significantly altering the core structure's interaction with its biological target. The resulting fluorescent probe can then be used in techniques like fluorescence microscopy and flow cytometry to study drug distribution, target engagement, and cellular signaling pathways in real-time. mdpi.com
Role in Enzyme Mechanism Elucidation and Modulation
The imidazole and piperidine moieties are prevalent in many biologically active compounds, including enzyme inhibitors. Derivatives of this compound can be designed to target specific enzymes, serving as tools to elucidate their mechanisms of action and to modulate their activity.
Research has demonstrated that molecules combining these heterocyclic structures can be potent enzyme inhibitors. For example, imidazolylmethylpiperidine sulfonamides have been synthesized as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. nih.gov Similarly, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have shown submicromolar inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and implicated in Alzheimer's disease. nih.gov
| Derivative Class | Target Enzyme | Key Findings |
|---|---|---|
| Imidazolylmethylpiperidine Sulfonamides | Aromatase | Identified new inhibitors with IC50 values comparable to the clinical drug letrozole. nih.gov |
| Benzylpiperidine-linked Benzimidazolinones | Acetylcholinesterase (AChE) | Compound 15b showed an IC50 of 0.39 µM. Kinetic studies revealed a competitive mode of inhibition. nih.gov |
| Benzylpiperidine-linked Benzimidazolinones | Butyrylcholinesterase (BChE) | Compound 15j exhibited an IC50 of 0.16 µM. Molecular modeling confirmed interaction with the enzyme's active site. nih.gov |
| N-(2-(piperidine-1-yl)ethyl)benzamides | Acetylcholinesterase (AChE) | A derivative with an ortho-fluorine substitution (5d ) showed potent inhibition with an IC50 of 13 nM, significantly more active than the reference drug donepezil (B133215) in the study. mui.ac.ir |
This table presents data on related compound classes to illustrate the potential of the imidazole-piperidine scaffold in enzyme inhibition.
By studying how these inhibitors bind to the active site of an enzyme through kinetic analysis and molecular docking, researchers can gain insights into the enzyme's catalytic mechanism. nih.gov The this compound scaffold can be used to systematically probe the active site, helping to map out key interactions and guide the design of more potent and selective modulators.
Utilization in Coordination Chemistry and Materials Science (e.g., Ionic Liquids)
The nitrogen atoms in both the imidazole and piperidine rings of this compound can act as ligands, coordinating to metal ions to form complex structures. This property makes the compound a useful building block in coordination chemistry. The resulting metal complexes can have interesting catalytic, magnetic, or optical properties. Studies on related imidazole azo compounds have shown that the imidazole nitrogen at position 3 readily participates in coordination with transition metal ions, forming stable, often octahedral, complexes. ekb.eg
Furthermore, the 1-ethyl-1H-imidazole portion of the molecule is a precursor to an imidazolium (B1220033) cation, a key component of many ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, known for their low volatility, high thermal stability, and tunable properties. mdpi.com By quaternizing the second nitrogen atom of the imidazole ring, this compound can be converted into an imidazolium-based ionic liquid.
| Ionic Liquid Cation Base | Key Properties and Applications |
|---|---|
| Imidazolium | Widely used as solvents and catalysts in organic synthesis; tunable solubility and stability. mdpi.comresearchgate.net |
| Piperidinium | Investigated for improving the solubility of pharmaceuticals. mdpi.com |
| Pyrrolidinium | Used in solubility enhancement studies. mdpi.com |
The piperidine group would act as a bulky, flexible substituent, influencing the physical properties of the resulting IL, such as its viscosity, melting point, and solubility. The properties can be further tuned by selecting different anions (e.g., HSO₄⁻, Cl⁻, Br⁻). researchgate.netgithub.io Such task-specific ionic liquids have applications as environmentally benign solvents, electrolytes in batteries, and catalysts in chemical reactions. mdpi.combepls.com
Catalyst Development and Mechanistic Studies for Organic Reactions
The structural features of this compound make it a candidate for several roles in catalysis. As mentioned, its conversion into an ionic liquid provides a medium that can both dissolve reactants and catalyze reactions, such as multicomponent reactions for synthesizing various heterocycles. researchgate.netbepls.comua.es
Moreover, the imidazole ring is a direct precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of highly effective organocatalysts and ligands for transition metal catalysis. Deprotonation of the corresponding imidazolium salt at the C2 position would yield a carbene that can be used to stabilize metal nanoparticles or to form active metal-catalyst complexes. These catalysts are employed in a wide array of organic transformations, including cross-coupling reactions, metathesis, and hydrogenation.
The mechanistic pathway for reactions catalyzed by derivatives of this compound can be intricate. For instance, in acid-catalyzed condensations, the catalyst's role is to activate a carbonyl group, facilitating a nucleophilic attack and subsequent cyclization to form the desired product. nih.gov By modifying the substituents on the this compound scaffold, the steric and electronic properties of the resulting catalyst can be systematically altered, allowing for detailed mechanistic studies to optimize reaction conditions and improve catalyst efficiency.
Development of Molecular Tools for Protein Binding Studies
Understanding how small molecules interact with proteins is fundamental to drug discovery and chemical biology. The this compound scaffold can be elaborated into molecular tools designed to probe these interactions. By synthesizing a library of derivatives, researchers can explore the specific structural requirements for binding to a target protein.
Molecular docking studies on related benzimidazole (B57391) and piperidine derivatives have shown how these molecules fit into the binding pockets of proteins. nih.govelsevierpure.comresearchgate.net For example, docking simulations of cholinesterase inhibitors revealed key hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov Similarly, studies of anticancer agents based on N-(1H-benzo[d]imidazol-2-yl) acetamides identified strong binding modes with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). elsevierpure.com
These computational predictions, combined with experimental binding assays, help to build a comprehensive picture of the protein-ligand interaction. Derivatives of this compound can be synthesized with specific modifications to test binding hypotheses. For example, photoaffinity labels or biotin (B1667282) tags could be incorporated to allow for covalent labeling of the target protein or for affinity-based purification, respectively. Such molecular tools are invaluable for target identification, validation, and for elucidating the molecular basis of a compound's biological activity.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Enantiopure Compounds
The biological activity of chiral molecules is often stereospecific, making the synthesis of enantiomerically pure compounds a critical goal. For 3-(1-ethyl-1H-imidazol-2-yl)piperidine, which possesses a chiral center at the 3-position of the piperidine (B6355638) ring, the development of efficient asymmetric syntheses is a primary focus. The asymmetric synthesis of 2,3-disubstituted piperidines is particularly challenging due to the difficulty in controlling both diastereoselectivity and enantioselectivity. mdpi.complos.org
Future research will likely concentrate on several key strategies:
Catalytic Asymmetric Synthesis : There is a significant opportunity to develop novel catalytic systems for the enantioselective synthesis of the piperidine core. Methodologies such as rhodium-catalyzed asymmetric reductive Heck reactions or copper-catalyzed cyclizative aminoboration, which have shown success for similar N-heterocycles, could be adapted. mdpi.comresearchgate.netnih.govnih.gov These methods offer the potential for high yields and excellent enantioselectivities under mild conditions.
Chiral Pool Synthesis : Utilizing readily available chiral starting materials to construct the piperidine ring is another promising avenue. This approach leverages existing stereocenters to induce asymmetry in the final product.
Kinetic Resolution : For racemic mixtures of this compound, catalytic kinetic resolution presents an efficient method to separate the enantiomers. nih.gov This technique uses a chiral catalyst to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity. Research into new chiral catalysts and resolving agents will be crucial.
Enzymatic Resolution : Biocatalysis offers a green and highly selective alternative for resolving enantiomers. Enzymes can be employed to selectively modify one enantiomer, facilitating easy separation.
The integration of established methods for imidazole (B134444) synthesis, such as the van Leusen imidazole synthesis, with these modern asymmetric strategies will be key to creating efficient and scalable routes to the desired enantiopure compounds. researchgate.net
Advanced Spectroscopic Techniques for Real-Time Interaction Studies
Understanding the dynamic interactions of this compound with its biological targets in real-time is essential for elucidating its mechanism of action. Emerging research is moving beyond static structural data to capture the kinetics and thermodynamics of these interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques are powerful tools for studying ligand-receptor interactions at an atomic level. nih.govacs.orgmdpi.com Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor, while WaterLOGSY can distinguish binders from non-binders. Real-time NMR can monitor the kinetics of binding and dissociation, providing a complete picture of the interaction dynamics.
Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that provides high-quality kinetic data on molecular interactions. researchgate.netresearchgate.netrsc.org By immobilizing a target molecule on a sensor chip, the association (kₐ) and dissociation (kₑ) rates of this compound can be measured in real-time, allowing for the precise determination of the binding affinity (Kₑ). researchgate.net
Mass Spectrometry (MS) : Soft ionization techniques, such as electrospray ionization (ESI-MS), allow for the study of non-covalent protein-ligand complexes. mdpi.comnih.gov Native MS can determine the stoichiometry of the complex, while techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal changes in protein conformation and identify ligand binding sites. nih.govresearchgate.net
Time-Resolved Fluorescence Spectroscopy : Techniques like stopped-flow fluorescence can be used to study the kinetics of binding on a millisecond timescale. nih.gov By monitoring changes in the fluorescence of intrinsic fluorophores (like tryptophan in a protein) or extrinsic probes upon ligand binding, rapid kinetic events can be resolved. nih.gov
These advanced methods will provide a deeper, more dynamic understanding of how this compound interacts with biological systems, moving beyond simple affinity measurements to a full kinetic and thermodynamic profile.
Integration of Machine Learning in Predictive Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and evaluation of new molecules. plos.orgnih.gov For the this compound scaffold, ML can accelerate the design-make-test-analyze cycle significantly.
Predictive Affinity and Activity Models : ML algorithms, such as random forests and deep neural networks, can be trained on existing data to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the binding affinity and biological activity of novel analogues of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates. researchgate.netresearchgate.net
ADMET Prediction : A major challenge in drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models are increasingly used to predict these properties from a molecule's structure, helping to identify potential liabilities early in the design process and reducing late-stage failures. mdpi.commdpi.com
De Novo Molecular Design : Generative ML models can design entirely new molecules based on desired properties. By learning from vast chemical databases, these models can generate novel imidazole-piperidine derivatives that are optimized for high affinity, selectivity, and good pharmacokinetic profiles.
Virtual Screening Enhancement : ML can be used to score and rank compounds in virtual screening campaigns more accurately than traditional scoring functions. researchgate.net This enhances the ability to identify novel hits from large virtual libraries that incorporate the this compound scaffold.
The integration of these computational tools will enable a more rational and efficient exploration of the chemical space around this scaffold, leading to the faster discovery of optimized molecules.
Development of Multi-Targeting Molecular Scaffolds (focused on molecular interactions)
The "one molecule, one target" paradigm is increasingly being challenged by the complexity of diseases. Designing single molecules that can modulate multiple targets—a concept known as polypharmacology—is an emerging therapeutic strategy. The this compound scaffold, containing two "privileged" heterocyclic motifs, is an excellent starting point for the development of multi-target ligands. plos.orgnih.govnih.gov
The design of such molecules focuses on the specific molecular interactions required to bind to different targets. For instance, the imidazole ring is a versatile interaction partner, capable of acting as a hydrogen bond donor/acceptor and coordinating with metal ions. The piperidine ring provides a three-dimensional scaffold that can be functionalized to engage with hydrophobic pockets or form specific hydrogen bonds. plos.org
Strategies for developing multi-target scaffolds include:
Scaffold Hopping and Merging : Computational techniques can be used to identify opportunities to merge pharmacophores from ligands of different targets onto the imidazole-piperidine core. mdpi.com This involves retaining the key interaction points for each target within a single molecular entity.
Structure-Based Design : By overlaying the crystal structures of different target proteins, medicinal chemists can design modifications to the this compound scaffold that introduce complementary interactions for a second or third target. This might involve extending a substituent to reach a nearby sub-pocket in one target while maintaining a crucial hydrogen bond in another.
Fragment-Based Linking : Fragments known to bind to different targets can be linked together using the imidazole-piperidine structure as a central, conformationally constrained linker.
This approach could lead to novel therapeutics with enhanced efficacy or a reduced propensity for drug resistance, particularly in complex diseases like cancer or central nervous system disorders. acs.org
Applications in Supramolecular Chemistry and Self-Assembly
The unique structural and electronic features of the this compound molecule make it an attractive building block (or "tecton") for supramolecular chemistry and the design of self-assembling systems. The imidazole ring, in particular, is a versatile component for directing non-covalent interactions.
Hydrogen-Bonded Networks : The imidazole moiety can act as both a hydrogen bond donor (N-H, if not substituted) and acceptor (the lone pair on the other nitrogen). This allows it to form predictable and robust hydrogen-bonding patterns, such as chains or sheets, when co-crystallized with complementary molecules like carboxylic acids. mdpi.commdpi.com The piperidine ring, while less dominant, can participate in weaker C-H···O interactions that help stabilize the three-dimensional architecture.
Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the imidazole ring are excellent coordinating ligands for metal ions. researchgate.netresearchgate.net This property can be exploited to construct ordered, porous materials known as MOFs. By using derivatives of this compound as the organic linkers, novel frameworks with tailored pore sizes and functionalities could be synthesized for applications in catalysis, gas storage, or separation.
Crystal Engineering : Understanding the intermolecular interactions that govern the packing of this compound in the solid state is fundamental to crystal engineering. plos.org By systematically studying how modifications to the scaffold influence these interactions (e.g., hydrogen bonding, π-π stacking), it becomes possible to design co-crystals or salts with desired physical properties, such as improved solubility or stability.
Self-Assembled Materials : In solution, amphiphilic derivatives of this compound could self-assemble into higher-order structures like micelles, vesicles, or liquid crystals. researchgate.net The interplay between the hydrophilic imidazole head and a hydrophobic tail attached to the piperidine ring would drive this assembly, creating novel soft materials with potential applications in drug delivery or materials science.
Mechanistic Understanding of Molecular Interactions in Complex Biological Systems
A deep, mechanistic understanding of how this compound interacts with its biological targets at an atomic level is crucial for rational drug design. While experimental techniques provide valuable data, computational methods are indispensable for building a complete, dynamic picture of these interactions.
Molecular Dynamics (MD) Simulations : MD simulations allow researchers to observe the behavior of the ligand-protein complex over time, typically on the nanosecond to microsecond timescale. mdpi.comnih.gov These simulations can reveal the stability of the binding pose predicted by docking, highlight the crucial role of specific water molecules in mediating interactions, and identify conformational changes in the protein upon ligand binding. plos.org Analysis of the simulation trajectory can quantify the persistence of key hydrogen bonds and hydrophobic contacts. nih.gov
Advanced Free Energy Calculations : Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) provide highly accurate predictions of the relative binding affinities between different analogues. researchgate.netnih.gov These calculations can computationally "mutate" the ligand within the binding site, providing a quantitative measure of how specific chemical modifications impact binding strength. This allows for a more rigorous, physics-based approach to lead optimization.
Quantum Mechanics (QM) Methods : For a highly detailed view of the electronic interactions, QM calculations can be employed. researchgate.net These methods are used to accurately model charge distribution, polarization, and the precise nature of interactions like hydrogen bonds, π-π stacking, or cation-π interactions, which are often crucial for the affinity of imidazole-containing ligands. researchgate.net
By combining these computational approaches, researchers can move beyond a static picture of binding to a dynamic and energetically detailed understanding. This knowledge is critical for explaining structure-activity relationships and for designing next-generation molecules with improved potency and selectivity.
Q & A
Q. What are the standard synthetic routes for 3-(1-ethyl-1H-imidazol-2-yl)piperidine, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves coupling piperidine derivatives with substituted imidazoles. For example, alkylation of piperidine at the 3-position with 1-ethylimidazole precursors can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling. Key intermediates (e.g., methanesulphonates of piperidine derivatives) are synthesized using conditions like NaOH in acetonitrile, as described for analogous compounds . Characterization relies on IR (to confirm functional groups), -/-NMR (to verify regiochemistry and substituent positions), and mass spectrometry (to confirm molecular weight). Elemental analysis (CHN) validates purity .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions in NMR or IR data often arise from tautomerism (common in imidazole derivatives) or impurities. For example, imidazole protons may exhibit dynamic exchange broadening in -NMR. To address this:
Q. What are the best practices for optimizing reaction yields in piperidine-imidazole coupling?
Methodological Answer: Yield optimization depends on solvent choice, catalyst, and temperature. For example:
Q. How is X-ray crystallography applied to confirm the 3D structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Q. What analytical techniques are critical for assessing purity in pharmacological studies?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Complementary methods:
- TLC with iodine staining for rapid purity checks.
- Differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Elemental analysis for C/H/N ratios, ensuring stoichiometric consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for receptor binding?
Methodological Answer: SAR requires systematic substituent variation. For example:
- Replace the ethyl group on imidazole with bulkier alkyl chains to probe steric effects on receptor affinity.
- Introduce electron-withdrawing groups (e.g., -CF) to modulate π-π interactions, as seen in histamine receptor ligands .
- Use radioligand binding assays (e.g., -histamine displacement) to quantify affinity changes .
Q. What computational strategies predict the binding mode of this compound to biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are key:
Q. How do researchers address low solubility in in vitro assays?
Methodological Answer: Solubility can be improved via:
Q. What experimental and computational methods identify metabolic stability issues?
Methodological Answer:
Q. How can researchers reconcile conflicting biological activity data across studies?
Methodological Answer: Discrepancies may stem from assay conditions or compound degradation. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
